molecular formula C8H16N2O2 B2727020 3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one CAS No. 807290-95-5

3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one

Cat. No.: B2727020
CAS No.: 807290-95-5
M. Wt: 172.228
InChI Key: ZMRLOCSMPUJZNL-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C8H16N2O2 It is an oxazolidinone derivative, characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one typically involves the reaction of 3-(dimethylamino)propylamine with ethyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often include maintaining a specific temperature range and using solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted oxazolidinones or amines.

Scientific Research Applications

3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and as a stabilizer in certain chemical formulations.

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazolidinone ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3-(Dimethylamino)propylamine: Shares the dimethylamino group and propyl chain but lacks the oxazolidinone ring.

    N,N-Dimethyl-1,3-propanediamine: Similar structure but with an additional amine group.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a carbodiimide group instead of the oxazolidinone ring.

Uniqueness: 3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one is unique due to the presence of the oxazolidinone ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

IUPAC Name

3-[3-(dimethylamino)propyl]-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9(2)4-3-5-10-6-7-12-8(10)11/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRLOCSMPUJZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807290-95-5
Record name 3-[3-(dimethylamino)propyl]-1,3-oxazolidin-2-one
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